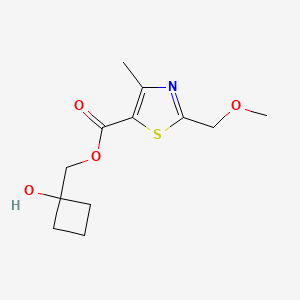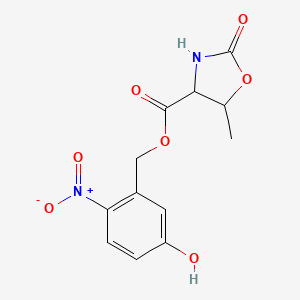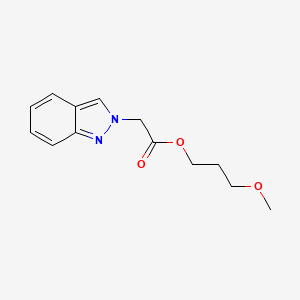![molecular formula C21H35N3O4 B6975979 tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate](/img/structure/B6975979.png)
tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. The process begins with the reaction of Boc anhydride with the target amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amines.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate is used as a protecting group for amines during peptide synthesis. It allows for selective deprotection under mild acidic conditions, making it a valuable tool in the synthesis of complex peptides .
Biology and Medicine: The compound is used in the synthesis of peptide-based drugs and biomolecules. Its ability to protect amino groups without interfering with other functional groups makes it ideal for the synthesis of biologically active peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it a preferred choice for protecting amino groups during drug synthesis .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Boc group can be removed under mild acidic conditions, releasing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(methylamino)ethyl]carbamate
- tert-butyl N-[2-(benzylamino)ethyl]carbamate
- tert-butyl N-[2-(2-aminoethyl)carbamate]
Comparison: While all these compounds feature the tert-butyl carbamate protecting group, tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate is unique due to its adamantyl moiety, which provides additional steric hindrance and stability. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4/c1-13(25)24(5)11-18(26)22-12-21(23-19(27)28-20(2,3)4)16-7-14-6-15(9-16)10-17(21)8-14/h14-17H,6-12H2,1-5H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOLLIINGNWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NCC1(C2CC3CC(C2)CC1C3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide](/img/structure/B6975896.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6975898.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6975917.png)
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)


![tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975949.png)
![tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B6975963.png)
![tert-butyl (2R)-2-[[4-(hydroxymethyl)thian-4-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975970.png)
![2-(dimethylamino)-N-[4-(hydroxymethyl)thian-4-yl]quinoline-4-carboxamide](/img/structure/B6975972.png)

![tert-butyl 4-[(2S,3R)-3-(cyclopropanecarbonylamino)oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B6975980.png)
![5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6975982.png)
![4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide](/img/structure/B6975993.png)
